Verrillin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1S,4S,5S,8S,9S,11R,12R,15S,17R,18S,20S)-4,17-dihydroxy-3,8,17-trimethyl-6,14,19,21-tetraoxahexacyclo[9.7.1.11,4.112,15.05,9.018,20]henicos-2-ene-7,13-dione |
InChI |
InChI=1S/C20H24O8/c1-7-5-19-14-12-11(6-18(14,3)23)25-17(22)13(12)10(27-19)4-9-8(2)16(21)26-15(9)20(7,24)28-19/h5,8-15,23-24H,4,6H2,1-3H3/t8-,9-,10+,11-,12+,13-,14-,15-,18+,19-,20-/m0/s1 |
InChI Key |
YJMXTIIUVZBPPQ-CRVPYZTRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@H]4[C@H]5[C@H](C[C@@]([C@H]5[C@]6(O3)C=C([C@@]([C@H]2OC1=O)(O6)O)C)(C)O)OC4=O |
Canonical SMILES |
CC1C2CC3C4C5C(CC(C5C6(O3)C=C(C(C2OC1=O)(O6)O)C)(C)O)OC4=O |
Synonyms |
verrillin |
Origin of Product |
United States |
Discovery, Isolation, and Definitive Structural Elucidation of Verrillin
Natural Occurrence and Ecological Niche of Verrillin-Producing Organisms
Marine environments are a rich source of structurally diverse and often highly oxygenated secondary metabolites, including diterpenes nih.govresearchgate.net. These compounds are believed to play a role in the ecological interactions of the producing organisms, potentially serving as defense mechanisms against predators or competing species nih.gov.
The primary natural source of this compound has been identified as the West Indian alcyonacean Pseudopterogorgia bipinnata acs.orgacs.orgmolaid.com. This species of colonial soft coral, commonly known as the bipinnate sea plume, was originally described by Addison Emery Verrill in 1864 wikipedia.orgmarinespecies.org. It is now classified under the genus Antillogorgia, with its current scientific name being Antillogorgia bipinnata wikipedia.org. This gorgonian coral is typically found in shallow water reefs within the Caribbean Sea, including regions like the Bahamas and South Florida, usually at depths ranging from 9 to 20 meters, though it can extend to 27 meters wikipedia.org. Antillogorgia bipinnata forms bipinnate fan-like colonies, which can reach heights of approximately 57 cm, characterized by a main stem with regularly spaced pairs of stiff, slightly flattened branchlets wikipedia.org.
This compound is a member of a broad family of diterpenes isolated from gorgonian corals, which are known to produce a wide array of natural products, including steroids, acetogenins, sesquiterpenes, and particularly diterpenes researchgate.net. The carbon skeleton of this compound is described as novel, distinguishing it from other known diterpenes nih.govacs.org.
Other polycyclic diterpenes isolated from marine corals, often discussed in relation to their biosynthetic pathways or structural complexity, include bielschowskysin (B1247535), plumarellide, and intricarene (B1249381) researchgate.netnottingham.ac.uk. Furthermore, this compound is contextually linked to furanobutenolide-derived cembranoids and norcembranoids, a subclass of macrocyclic lactone precursors that are also found in marine organisms nih.govresearchgate.net. These compounds, like this compound, often exhibit complex, highly compact, and stereochemically dense architectures, decorated by various oxygenation states and patterns nih.gov. The study of these diverse marine diterpenes contributes to understanding the chemical ecology and biosynthetic capabilities of gorgonian corals nih.govresearchgate.netresearchgate.net.
Isolation and Purification Methodologies for this compound
The isolation and purification of natural products like this compound from complex biological matrices involve a series of sophisticated chemical and chromatographic techniques medinadiscovery.comfrontiersin.org. The general strategy aims to separate the target compound from other co-occurring metabolites and biomass components, yielding a pure sample suitable for structural elucidation and further study.
The initial step in isolating marine natural products typically involves the extraction of the raw biological material (e.g., gorgonian coral tissue) using appropriate solvents nih.govresearchgate.net. Common extraction solvents include organic solvents of varying polarities, which are chosen based on the target compound's solubility profile google.com. After extraction, the crude extract often undergoes fractionation, a process that separates the mixture into fractions of reduced complexity based on general physicochemical properties nih.govfraunhofer.de. This can involve liquid-liquid extraction, where the crude extract is partitioned between two immiscible solvents, or solid-phase extraction, which selectively retains certain compounds nih.govgoogle.com. These preliminary steps help to remove bulk impurities and enrich the desired compounds, preparing the sample for more refined separation methods researchgate.netfraunhofer.de.
Chromatography is indispensable for the purification of natural products, offering high resolving power to separate closely related compounds elementlabsolutions.comnih.gov. For this compound, as with many other marine diterpenes, various chromatographic techniques would be employed for enrichment and final purification. High-performance liquid chromatography (HPLC) is a widely used technique, offering superior resolution, accuracy, precision, and reproducibility elementlabsolutions.comdrawellanalytical.com. Both reversed-phase HPLC (RP-HPLC) and normal-phase chromatography are commonly utilized, with the choice depending on the polarity of the target compound and co-eluting impurities drawellanalytical.comjstar-research.commdpi.com.
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, effectively separating compounds based on their hydrophobicity elementlabsolutions.commdpi.com. Ion exchange chromatography (IEX) might also be employed if the compound possesses ionizable functional groups, separating based on charge interactions elementlabsolutions.commdpi.com. Flash chromatography, a rapid form of column chromatography, is often used for initial purification steps to handle larger quantities of crude extract jstar-research.com. The selection of appropriate column phases (e.g., C4, C18 for reversed-phase), particle size, pore size, and mobile phase composition (solvent type, strength, pH, buffer concentration) is critical for achieving optimal separation and enrichment of this compound elementlabsolutions.comdrawellanalytical.com. Preparative chromatography systems, sometimes coupled with UV or mass spectrometry detection, are used to collect purified fractions of the target compound jstar-research.com.
Advanced Spectroscopic and Spectrometric Techniques in this compound Structural Assignment
The definitive structural assignment of this compound, a complex polycyclic diterpene, relies heavily on advanced spectroscopic and spectrometric techniques acs.orgacs.orguni-regensburg.deresearchgate.netnottingham.ac.uk. These methods provide detailed information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are paramount in natural product structure elucidation acs.orgnottingham.ac.ukjstar-research.comhdki.hr.
1D NMR (¹H NMR, ¹³C NMR) : Provides information on the number and types of hydrogen and carbon atoms, their chemical environments, and the presence of specific functional groups hdki.hrox.ac.uk. Chemical shifts and integration values are critical for initial structural proposals ox.ac.uk.
2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments reveal connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY) : Identifies proton-proton couplings, indicating adjacent protons hdki.hrox.ac.uk.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons, assigning proton and carbon signals simultaneously jstar-research.com.
Nuclear Overhauser Effect Spectroscopy (NOESY) : Reveals protons that are spatially close, regardless of bond connectivity, which is vital for determining relative stereochemistry and conformation hdki.hr. The use of high-field NMR instruments (e.g., 400 MHz, 500 MHz) and specialized probes allows for the acquisition of high-quality data even from sub-milligram quantities of isolated material jstar-research.com.
Mass Spectrometry (MS) : MS provides precise molecular weight information and fragmentation patterns that help deduce the molecular formula and structural subunits acs.orgnottingham.ac.ukox.ac.uk. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula, while tandem mass spectrometry (MS/MS) can provide fragment ions that aid in piecing together the molecular structure jstar-research.com.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies ox.ac.uk.
X-ray Crystallography : For compounds that can be crystallized, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including absolute stereochemistry uni-regensburg.deresearchgate.net. This technique offers a definitive confirmation of structures proposed by NMR and MS data researchgate.net.
The combined application of these advanced analytical techniques allows researchers to meticulously piece together the intricate structure of complex natural products like this compound, confirming its unique verrillane carbon skeleton and its highly oxygenated nature nih.govacs.orgacs.orguni-regensburg.denottingham.ac.uk.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in unraveling the intricate structure of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments were extensively utilized to establish the connectivity of atoms and determine the relative stereochemistry of the molecule nih.govuni-regensburg.de.
The comprehensive analysis of 2D NMR spectra, including techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), was fundamental in establishing the connectivity and relative stereochemistry of this compound uni-regensburg.de. For instance, the HMBC spectrum provided crucial correlations, such as a non-protonated carbon at 120.8 ppm (C5) correlating with methyl protons at 1.11 ppm (H15) across three bonds, and a proton at δ 2.72 (H4) across two bonds uni-regensburg.de. The ¹H-¹H COSY spectrum revealed coupled proton signals, with a vicinal coupling constant of 7.1 Hz, indicating their location on the same carbon (C4, 32.2 ppm, as determined from HSQC interaction) uni-regensburg.de. COSY NMR is particularly effective in distinguishing between different stereochemical configurations by analyzing cross-peaks and their relative intensities, which infer spatial proximity and stereochemical relationships researchgate.net.
Pulsed-Field Gradient (PFG) and Diffusion NMR (DOSY) techniques are advanced NMR methods used to measure translational diffusion coefficients of molecular species, reflecting their effective sizes and shapes wikipedia.orgnobelprize.org. These techniques enable the separation of chemical entities in multicomponent systems and provide insights into intermolecular interactions, as well as molecular size and shape nobelprize.org. While PFG and diffusion NMR are powerful tools for characterizing complex chemical systems and are widely used for studying molecular dynamics and interactions in solution, their specific application for the structural elucidation of this compound was not explicitly detailed in the provided research findings wikipedia.orgnobelprize.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) was crucial for accurately determining the molecular formula of this compound. HRMS instruments can detect sample matrices with high precision, often to within 0.001 atomic mass units, allowing for the precise determination of elemental composition. For this compound, the molecular formula was determined to be C₁₅H₂₂O₂ uni-regensburg.de. This determination was further substantiated by comparing the observed isotopic ratio ([M+1]⁺/[M]⁺) with theoretically predicted values; an observed ratio of 16.5% agreed well with the theoretically predicted value of 16.6% uni-regensburg.de. This high level of accuracy provided by HRMS is essential for unambiguously assigning molecular formulas, especially for novel compounds.
Fragmentation analysis, typically performed using Electron Ionization Mass Spectrometry (EI-MS), provides valuable insights into the structural subunits of a molecule by breaking it into characteristic fragment ions. In the structural elucidation of this compound, EI-MS spectra were analyzed, and significant differences were noted when compared to previously reported data for related compounds uni-regensburg.de. Notably, the absence of an ion at m/z 124, which was the base peak in the recorded spectrum of this compound, highlighted the importance of detailed fragmentation patterns in confirming the proposed structure uni-regensburg.de. Fragmentation patterns are often complex but provide a "puzzle" that, when pieced together, helps identify the molecule's structure.
Vibrational Spectroscopy (IR, Raman) in Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In the case of this compound, IR spectroscopy provided direct evidence for the presence and nature of specific functional groups. The IR spectrum notably showed the absence of an OH stretch and the appearance of an intensive band at 1675 cm⁻¹ uni-regensburg.de. This specific band clearly demonstrated the formation of a conjugated carbonyl group within the this compound structure uni-regensburg.de. IR spectroscopy is sensitive to changes in the dipole moment during molecular vibrations, making it effective for identifying polar bonds and hetero-nuclear functional groups. While Raman spectroscopy is complementary to IR, being sensitive to changes in polarizability and often used for homo-nuclear bonds, the detailed findings for this compound specifically highlighted IR data.
Absolute Stereochemical Determination of this compound
The determination of the absolute stereochemistry of chiral molecules like this compound is a critical aspect of structural elucidation, providing the complete three-dimensional arrangement of atoms. While the relative stereochemistry of this compound was established through 2D NMR experiments uni-regensburg.de, the absolute stereochemistry of a highly functionalized core of this compound, known as furanothis compound (compound 5), was unambiguously determined through single crystal X-ray diffraction analysis researchgate.net. X-ray crystallography is a traditional and highly reliable method for determining the atomic and molecular structure of a crystal, including the positions of atoms, chemical bonds, and stereochemistry, by analyzing the diffraction patterns of X-rays passing through the crystal libretexts.org. This method confirmed the proposed stereochemical assignments for related compounds researchgate.net.
Data Tables
Table 1: Key NMR Spectroscopic Data for this compound (Selected Correlations)
| Experiment | Correlated Atoms (Example) | Chemical Shift (ppm) | Coupling Constant (Hz) | Observation/Significance | Reference |
| HMBC | C5 with H15 | C5: 120.8, H15: 1.11 | - | Three-bond correlation | uni-regensburg.de |
| HMBC | C5 with H4 | C5: 120.8, H4: 2.72 | - | Two-bond correlation | uni-regensburg.de |
| ¹H-¹H COSY | Coupled Protons (e.g., on C4) | H4: 2.72 | 7.1 | Vicinal coupling, on C4 (32.2 ppm) | uni-regensburg.de |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | uni-regensburg.de |
| Observed Isotopic Ratio ([M+1]⁺/[M]⁺) | 16.5% | uni-regensburg.de |
| Theoretical Isotopic Ratio ([M+1]⁺/[M]⁺) | 16.6% | uni-regensburg.de |
| Key Fragmentation Ion | m/z 124 (base peak) | uni-regensburg.de |
Table 3: Key Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Observation/Significance | Reference |
| Conjugated Carbonyl | 1675 | Intensive band, indicating presence | uni-regensburg.de |
| Hydroxyl (O-H) | Absent | Lack of stretch, indicating absence | uni-regensburg.de |
Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable spectroscopic techniques for probing chiral molecules and determining their absolute configuration. mdpi.comresearchgate.netnih.govnih.govmdpi.com These techniques involve the interaction of chiral molecules with polarized light. Specifically, ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in the plane of linearly polarized light as a function of wavelength. mdpi.com
X-ray Crystallography of this compound or Its Derivatives
X-ray crystallography stands as a cornerstone experimental science for precisely determining the atomic and molecular structure of crystalline solids. nobelprize.orgwikipedia.orglibretexts.org The technique involves directing a beam of X-rays through a crystal, causing the X-rays to diffract in specific directions due to the ordered arrangement of atoms. wikipedia.orglibretexts.org By meticulously measuring the angles and intensities of the diffracted X-rays, crystallographers can generate a three-dimensional map of electron density within the crystal. From this map, the precise positions of atoms, their chemical bonds, and other critical structural information can be accurately inferred. nobelprize.orgwikipedia.orglibretexts.org
In the context of this compound, single-crystal X-ray diffraction analysis has played a crucial role in unambiguously determining the stereochemistry of specific functional groups. For instance, this method was instrumental in establishing the stereochemistry of the C13 hydroxyl group in derivatives of furanothis compound (compounds 25a and 33b), thereby confirming previously proposed stereochemical assignments. nih.govscispace.com X-ray crystallography remains a primary and highly reliable method for characterizing the atomic structure of materials and distinguishing between structurally similar compounds. wikipedia.orglibretexts.org
Chemical Correlation and Derivatization Strategies for Stereochemical Assignment
Chemical correlation is a classical and effective strategy employed in stereochemical elucidation. This approach typically involves comparing the chemical properties, reactivity, or spectroscopic data of an unknown compound with those of a structurally related compound whose stereochemistry is already known. japsonline.comjapsonline.com
Derivatization strategies are frequently utilized to modify the target molecule, yielding derivatives with enhanced or distinct spectroscopic properties that facilitate stereochemical assignment. A prominent example of this is the formation of acetonides from 1,3-diols, followed by analysis using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. univ-lemans.frmdpi.com Researchers have established specific correlations between the 13C NMR chemical shifts of the acetonide carbons (the ketal carbon and its associated methyl substituents) and the relative stereochemistry of the parent diol. For instance, syn isomers of 1,3-diol acetonides typically exhibit 13C NMR resonances for the acetonide methyl groups around 30 and 19 ppm, whereas anti isomers show these resonances in the range of 24-25 ppm. univ-lemans.fr This generalization has proven valuable and has been successfully extended to the stereochemical assignment of more complex polyols derived from polypropionate pathways. univ-lemans.fr
For molecules containing flexible portions, such as long side chains, advanced computational methods like Density Functional Theory (DFT)-based NMR calculations are often integrated with experimental NMR data (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY) and 13C chemical shifts). By comparing the calculated NMR parameters for various possible stereoisomers with the experimental data, researchers can confidently assign the relative and absolute configurations of these flexible segments. japsonline.comjapsonline.com
Biosynthetic Pathways and Enzymatic Machinery for Verrillin Production
Hypothesized Origins of the Verrillane Carbon Skeleton
The foundational structure of Verrillin, the verrillane carbon skeleton, is hypothesized to arise from the universal isoprenoid biosynthetic machinery.
Isoprenoid Precursor Elaboration and Cyclization
This compound, as a diterpene, is derived from isoprenoid precursors. digitellinc.combritannica.com Isoprenoids, the largest class of natural products, are biosynthesized from five-carbon isoprenyl diphosphate (B83284) units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). britannica.comnih.gov These C5 units are typically generated through either the mevalonate (B85504) pathway or the methylerythritol 4-phosphate (MEP) pathway. nih.gov
The initial steps in diterpene biosynthesis involve the sequential head-to-tail condensation of IPP and DMAPP units to form longer chain prenyl diphosphates. For diterpenes, this culminates in the formation of geranylgeranyl pyrophosphate (GGPP), a C20 precursor. The verrillane skeleton is understood to be derived from a 14-membered cembrane (B156948) skeleton, suggesting that the biosynthesis of this compound likely initiates with the cyclization of GGPP to form a cembrane-like macrocyclic intermediate. digitellinc.comnih.gov This macrocyclization is a critical early step, setting the stage for subsequent complex rearrangements and functionalizations.
Relationship to Furanocembranoid and Norcembranoid Biosynthesis
This compound is structurally categorized within the family of polycyclic furanobutenolide-derived cembranoids and norcembranoids. chemrxiv.orgacs.org These natural products, abundant in marine organisms such as gorgonian and soft corals, are characterized by their highly congested, stereochemically complex, and extensively oxygenated polycyclic architectures. acs.orgrsc.org
The biosynthetic interrelationships among these compounds are thought to involve a network of oxygenation processes, often culminating in the formation of furano- and furanobutenolide-based macrocyclic cembranoids. rsc.org These macrocyclic intermediates are then susceptible to a variety of transformations, including oxidative rearrangements, photochemical ring contraction, and transannular cyclizations, which lead to the diverse array of complex ring-fused diterpene structures observed in nature. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net Synthetic strategies aiming for this compound and related compounds frequently employ bio-inspired transannular cyclizations from macrocyclic enedione intermediates, reflecting a proposed late-stage biosynthetic pathway. digitellinc.com
Key Enzymatic Transformations in this compound Biosynthesis
The conversion of initial macrocyclic precursors into the complex this compound structure involves a series of highly specific enzymatic transformations.
Oxidative Rearrangements and Cycloadditions
The formation of the intricate polycyclic framework of this compound necessitates a series of oxidative rearrangements and cyclization events. These transformations are crucial for generating the morphed scaffolds and enhancing the structural rigidity characteristic of such natural products. nih.gov Biosynthetic proposals for this compound suggest the involvement of enedione intermediates, which undergo further modification. researchgate.net
Oxidative cyclizations are frequently catalyzed by high-valent iron-containing enzymes, including cytochrome P450 enzymes, nonheme iron oxygenases, and α-ketoglutarate-dependent oxygenases, which can initiate radical cyclizations. nih.gov Furthermore, biomimetic synthetic approaches to furanocembranoids have successfully employed furan (B31954) oxidation/oxa-Michael cascade reactions, hinting at similar oxidative and cycloaddition processes occurring in the natural biosynthetic pathway. acs.orgresearchgate.net These enzymatic reactions facilitate the formation of new intra- or intermolecular bonds through redox chemistry. nih.gov
Proposed Role of Cytochrome P450 Enzymes in this compound Oxygenation
Cytochrome P450 enzymes (CYPs) are a superfamily of versatile heme-containing monooxygenases that play a significant role in the biosynthesis of natural products. mdpi.comwikipedia.org They are known for their ability to catalyze regio- and stereoselective oxidation reactions, including hydroxylation and epoxidation. mdpi.com In the context of this compound biosynthesis, P450 enzymes are proposed to be involved in various oxidative reactions, such as mixed-function oxidation, reductions, and rearrangements of oxygenated species. nih.gov
Specifically, the oxidative opening of the furan ring, a common feature in the biosynthesis of related compounds, is often attributed to cytochrome P450 monooxygenases. uni-regensburg.de These enzymes are capable of generating highly reactive iron-oxo species that drive these oxidation reactions. mdpi.comwikipedia.org While some complex skeletal rearrangements in biosynthetic pathways are mediated by P450 enzymes, synthetic chemists sometimes achieve these transformations through chemical means, highlighting the sophisticated enzymatic machinery in nature. beilstein-journals.org
Stereoselective Cyclization Events and Macrocycle Formation
The biosynthesis of this compound involves highly stereoselective cyclization events that lead to the formation of its macrocyclic and polycyclic structure. The initial macrocyclization to form the cembrane skeleton, and subsequent transannular reactions, must proceed with exquisite stereochemical control to yield the specific stereoisomer of this compound. nih.govacs.orgnih.gov
The formation of the 10-membered ring macrocycle, as seen in the synthesis of furanothis compound (a core structure of this compound), is a stereoselective process. nih.govnih.gov The complex architecture of furanobutenolide-derived cembranoids, including this compound, is believed to arise from site-selective oxidation of the macrocycles' backbone followed by intricate transannular reactions. chemrxiv.org Research indicates that the conformational preferences of these macrocyclic scaffolds play a crucial role in directing the regio- and stereoselectivity of downstream functionalization steps. chemrxiv.org This suggests that enzymes involved in this compound biosynthesis precisely control the three-dimensional orientation of intermediates to ensure the correct stereochemical outcome during macrocycle formation and subsequent cyclization cascades.
Genetic and Genomic Approaches to this compound Biosynthesis
The elucidation of biosynthetic pathways for complex natural products like this compound often begins with genetic and genomic investigations, aiming to identify the responsible gene clusters and the enzymes they encode.
Identification of Gene Clusters Associated with Diterpene Production
The biosynthesis of diterpenes, including this compound, typically involves a series of enzymatic transformations initiated from the universal precursor geranylgeranyl diphosphate (GGDP) github.iowikipedia.org. Genomic mining and comparative genomics have proven instrumental in identifying putative diterpene biosynthetic gene clusters (BGCs) in various organisms, particularly fungi and plants. These clusters often contain genes encoding key enzymes such as GGDP synthases (GGS) and diterpene cyclases (DTCs), which are responsible for forming the basic carbon skeleton github.iowikipedia.org. For instance, in the fungus Phomopsis amygdali, two diterpene biosynthesis gene clusters were identified by genome walking, revealing genes encoding GGDP synthases (PaGGS1 and PaGGS4) and diterpene cyclase-like genes (PaDC1 and PaDC2) github.iowikipedia.org. Similarly, in Aspergillus nidulans, a novel diterpene gene cluster was discovered through genomic mining, with its activation linked to a Zn(II)2Cys6-type transcription factor, PbcR.
While specific gene clusters directly responsible for this compound biosynthesis have not been explicitly detailed in the literature, the general principles of diterpene BGC identification suggest that a similar clustered organization of genes encoding core synthases and tailoring enzymes (e.g., cytochrome P450 monooxygenases, dehydrogenases, transferases) would be expected in the marine organisms producing this compound. The identification of such clusters would involve analyzing the genomes of this compound-producing corals for sequences homologous to known diterpene synthases and associated modifying enzymes, often found in close proximity within the genome due to co-expression and co-regulation.
Characterization of Biosynthetic Enzymes via Recombinant Expression
Once putative biosynthetic genes are identified, their functions are typically confirmed and characterized through recombinant expression in heterologous hosts, such as Escherichia coli or yeast. This approach allows for the production of sufficient quantities of the target enzyme for in vitro biochemical analysis. Characterization involves determining the enzyme's substrate specificity, catalytic activity, optimal reaction conditions (e.g., pH, temperature), and kinetic parameters (e.g., K_m, k_cat).
For diterpene cyclases, recombinant expression allows researchers to observe the cyclization of GGDP into specific diterpene scaffolds. For example, recombinant PaDC1 from Phomopsis amygdali was shown to convert GGDP primarily into phyllocladan-16α-ol github.iowikipedia.org. Similarly, the characterization of other modifying enzymes (e.g., P450 monooxygenases) would involve incubating the recombinant enzyme with proposed intermediates to identify the transformed products, thereby elucidating their specific roles in the pathway. This systematic characterization of individual enzymes is crucial for reconstructing the complete biosynthetic pathway of complex molecules like this compound.
Biomimetic Synthesis as a Probe for this compound Biosynthesis
Biomimetic synthesis, which aims to replicate natural biosynthetic processes in the laboratory, serves as a powerful tool to probe and validate proposed intermediate transformations in complex natural product pathways.
Evaluating Proposed Intermediate Transformations
The proposed biosynthesis of this compound is intricate, with current hypotheses suggesting its derivation from furanocembranoid precursors like bipinnatin (B14683477) J. This pathway is believed to involve a series of highly orchestrated oxidative processes, cyclizations, transannulation reactions, and skeletal rearrangements. Key proposed steps include:
Oxidation and Lactolization: Initial oxidation of bipinnatin J, followed by intramolecular lactolization.
Epoxidation and Hydration: Epoxidation of a Δ7,8 bond, leading to a specific stereochemistry, followed by a doubly-vinylogous hydration of the furan ring.
Tautomerization and Michael Addition: Subsequent tautomerization to a vinylogous diketone, which then undergoes an intramolecular Michael addition to form a new carbon-carbon bond.
Acetate (B1210297) Migration and Ketalization: Migration of an acetate group and sequential ketalization of a diol system.
Biomimetic synthetic efforts aim to mimic these transformations in a controlled chemical environment to evaluate their feasibility and elucidate the precise sequence of events. For instance, studies have explored bio-inspired transannular cyclizations and late-stage diketalization as potential endgame strategies toward this compound, leveraging macrocyclic intermediates vulcanchem.com. The concept of enol ether intermediates and furan dearomatization has also been investigated as pivotal steps in the proposed biosynthetic route of this compound and related cembranoids. While a complete total synthesis of this compound via a biomimetic route has been challenging, these studies provide critical insights into the plausibility of proposed intermediate transformations and the stereochemical control elements involved vulcanchem.com.
Chemoenzymatic Approaches for this compound Synthesis
Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of traditional chemical transformations, offering a powerful strategy for accessing complex natural products. This approach can be particularly advantageous for molecules like this compound, which possess numerous stereogenic centers and highly functionalized scaffolds.
In the context of this compound, chemoenzymatic approaches could involve utilizing enzymes to perform specific, highly selective steps (e.g., stereoselective oxidations, cyclizations, or glycosylations) on chemically synthesized intermediates. For example, enzymes could be employed for regio- and stereoselective late-stage functionalization of core diterpene scaffolds or for the in situ generation of reactive intermediates that are then transformed chemically. While specific chemoenzymatic syntheses of this compound are not widely reported, the general advancements in this field, such as the use of P450 enzymes for site- and stereoselective oxidative modifications, present promising avenues for future synthetic endeavors towards this compound and its intricate structural features. The integration of enzymatic steps into a synthetic route can overcome challenges associated with traditional chemical synthesis, leading to more efficient and environmentally friendly production of complex molecules.
Regulation and Environmental Factors Influencing this compound Biosynthesis
The biosynthesis of secondary metabolites in marine organisms, including diterpenes like this compound, is often tightly regulated and can be significantly influenced by various environmental factors. These factors can impact the expression of biosynthetic genes and the activity of the enzymes involved, thereby affecting the quantity and profile of the produced compounds.
General environmental factors known to influence secondary metabolite production in plants and other organisms include:
Temperature: Temperature fluctuations can significantly affect metabolic rates and enzyme activities, leading to changes in secondary metabolite accumulation.
Light Intensity and Quality: Light is a crucial factor for photosynthetic organisms and can influence the production of precursors and the expression of genes involved in secondary metabolism.
Nutrient Availability: The availability of essential nutrients (e.g., nitrogen, phosphorus) can impact primary metabolism, which in turn affects the flux of precursors into secondary metabolic pathways.
Salinity: As a marine organism, the salinity of the surrounding water could play a role in regulating this compound production, as organisms adapt to osmotic stress.
Stress Conditions: Various biotic (e.g., predation, microbial interactions) and abiotic (e.g., oxidative stress, UV radiation, drought) stresses can induce or upregulate the biosynthesis of defense-related secondary metabolites. For marine corals, interactions with other marine organisms or responses to changes in water quality could trigger or modulate this compound production.
While specific studies on the regulation and environmental factors directly influencing this compound biosynthesis in Pseudopterogorgia bipinnata are limited in the provided search results, it is highly probable that similar environmental cues and regulatory mechanisms, as observed for other marine natural products and plant secondary metabolites, play a significant role in controlling this compound production in its natural habitat. Future research could focus on controlled laboratory experiments to investigate the impact of these factors on this compound yield and to identify the underlying genetic and biochemical regulatory networks.
Compound Names and PubChem CIDs
Chemical Synthesis and Strategic Derivatization of Verrillin and Its Analogs
Total Synthesis Methodologies for Verrillin and Core Structures
The total synthesis of complex natural products like this compound often involves multi-step approaches designed to construct their elaborate frameworks with precise control over stereochemistry. While the complete total synthesis of this compound has been a long-standing challenge, significant progress has been made in synthesizing its highly functionalized core, known as furanothis compound, and related structures digitellinc.comnih.gov.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of this compound involves breaking down its complex structure into simpler, readily available precursors. For furanothis compound, a key intermediate for this compound synthesis, the retrosynthetic strategy has envisioned constructing a fused bicyclic lactone unit, which could be formed via an Eschenmoser-Claisen rearrangement nih.gov. This disconnection reveals an allylic alcohol and an amide acetal (B89532) as coupling partners. Further disconnections involve creating the C12-C13 connection via a Claisen alkylation with an aldehyde, and the C6-C7 bond through Pd(0)-coupling with a furan (B31954) derivative. The final 10-membered macrocycle could then be formed via a Nozaki-Hiyama-Kishi (NHK) macrocyclization nih.gov.
Another proposed retrosynthetic strategy for this compound involves late-stage oxidation of a furan intermediate to complete the sequential bridging ketals and a second lactone from the isopropenyl side chain. This approach relies on the convergent assembly of three components: an aldehyde, a furan, and cis-1,3-cyclopentenediol, with the relative stereochemistry derived from the cyclopentenediol building block nih.gov.
Construction of the Verrillane Polycyclic Framework
The construction of the verrillane polycyclic framework, which is the core of this compound, is a central challenge in its total synthesis. This framework is characterized by an oxidative ring contraction of a 14-membered cembrane (B156948) ring across the C7 and C11 carbons acs.org.
Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereogenic centers digitellinc.com. Diastereoselective and enantioselective approaches are crucial for constructing the correct stereoisomers. For instance, in the synthesis of furanothis compound, a key Eschenmoser-Claisen rearrangement proceeded smoothly and in a diastereoselective manner nih.govacs.org. The macrocyclization step in furanothis compound synthesis also exhibited diastereoselectivity, yielding a 4:1 anti/syn ratio with respect to the C2 alcohol and C1 isopropene orientation nih.gov.
The development of organocatalytic, enantioselective methods, such as the nucleophile-catalyzed aldol-lactonization (NCAL) process, has been explored for the asymmetric synthesis of bicyclic β-lactones, which can serve as useful intermediates for marine cembranoids like this compound orgsyn.orgorgsyn.org. Furthermore, recent advancements in organocatalytic enantioselective oxa-Piancatelli rearrangements have enabled the synthesis of densely substituted γ-hydroxy cyclopentenones with high diastereo- and enantioselectivities, which are important molecular scaffolds for natural products including this compound rsc.org.
Several key reaction sequences are employed in the construction of the verrillane core and related furanocembranoid structures:
Macrocyclizations: The formation of the 10-membered macrocycle is a critical step in the synthesis of furanothis compound. While initially problematic, optimizing solvent conditions (e.g., changing from THF to DMF) improved the outcome of the Nozaki-Hiyama-Kishi (NHK) macrocyclization, affording furanothis compound nih.gov. This macrocyclization is essential for setting up the subsequent complex cyclization events.
Radical Cyclizations: Diastereoselective radical cyclizations have been leveraged to furnish key bicyclic lactone intermediates in the synthesis of related nor-furanocembranoid natural products, which share common macrocyclic precursors with this compound researchgate.netresearchgate.net. These reactions are vital for forming specific rings within the polycyclic structure.
Transannular Reactions: Transannular reactions, which involve reactions across a ring, are central to the proposed biosynthesis and synthetic strategies for this compound and related cembranoids researchgate.netresearchgate.netopenrepository.comchemrxiv.orgnih.gov. For example, a transannular Michael reaction is a key step in the synthetic strategy for ineleganolide and sinulochmodin C, providing both natural products from a common macrocyclic intermediate researchgate.netresearchgate.net. A proposed endgame for this compound synthesis leverages a bio-inspired, late-stage transannular diketalization of a macrocyclic enedione intermediate digitellinc.com. These reactions are often driven by macrocyclic constraints and can lead to the formation of multiple rings and stereocenters in a single step acs.org.
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with control over regio- and stereochemical outcomes wikipedia.orgrsc.orgorganic-chemistry.org. While direct application to the final this compound structure may vary, intramolecular Diels-Alder (IMDA) reactions have been explored for constructing decalin moieties in related complex natural products, proceeding via specific transition states to generate desired stereochemistry researchgate.net. Transannular Diels-Alder reactions from macrocyclic enediones have also been investigated for constructing carbocyclic cores present in cembranoid diterpenes researchgate.net.
Stereochemical Control in Complex Diterpene Synthesis
This compound, as a hexacyclic diterpene with 11 stereogenic centers, presents significant challenges for stereochemical control during synthesis digitellinc.com. Strategies to achieve this control include:
Substrate Control: Utilizing chiral starting materials (e.g., cis-1,3-cyclopentenediol) to dictate the relative stereochemistry throughout the synthesis nih.gov.
Diastereoselective Reactions: Employing reactions that inherently favor the formation of one diastereomer over others, such as the Eschenmoser-Claisen rearrangement and macrocyclizations mentioned above nih.govacs.org.
Kinetic vs. Thermodynamic Control: Carefully controlling reaction conditions (e.g., temperature, catalyst) to favor kinetically or thermodynamically preferred products, especially in steps involving multiple possible cyclization pathways or epimerizations chemrxiv.orgnih.gov.
Conformational Analysis: Understanding the 3D conformational preferences of macrocyclic intermediates is crucial, as these can steer stereoselective transformations, such as epoxidations and furan dearomatizations, influencing the final stereochemistry of the polycyclic product chemrxiv.orgnih.gov.
Semi-Synthetic Approaches to this compound from Natural Precursors
Semi-synthetic approaches to complex natural products like this compound involve starting from readily available natural precursors that already possess a significant portion of the desired structural complexity. This can reduce the number of synthetic steps compared to total synthesis. While direct semi-synthesis of this compound from a specific natural precursor is not extensively detailed in the provided snippets, the concept of biomimetic transformations is highly relevant.
Macrocyclic furanobutenolide-derived cembranoids (FBCs) are considered biosynthetic precursors to a wide variety of highly congested and oxygenated polycyclic diterpenes, including this compound chemrxiv.orgnih.govnottingham.ac.uk. These FBCs are thought to undergo site-selective oxidation and intricate transannular reactions to form the more complex polycyclic structures chemrxiv.orgnih.gov. For example, biomimetic semi-synthesis has been demonstrated for ineleganolide and sinulochmodin C from 5-episinuleptolide, involving successive transannular Michael reactions researchgate.netresearchgate.net. This highlights the potential for similar biomimetic strategies to be applied to this compound, starting from a suitable cembrane-type precursor that can undergo controlled oxidative rearrangements and transannular cyclizations to yield the verrillane core and its full functionality researchgate.netresearchgate.netopenrepository.com.
Preparation of this compound Analogs and Derivatives for Mechanistic Studies
The synthesis of this compound analogs and derivatives is crucial for elucidating their biological mechanisms and structure-activity relationships. This often involves targeted modifications of specific molecular regions or the synthesis of simplified fragments.
Synthetic Challenges and Breakthroughs in this compound Chemistry
The total synthesis of this compound is a significant undertaking due to its structural complexity, characterized by a strained core and numerous stereogenic centers.
Addressing Strain and Steric Hindrance in the Verrillane Skeleton
This compound possesses a novel scaffold known as verrillane, which contains a spirodiketal, two butanolide moieties, and 11 stereogenic centers, contributing to its highly strained core. thegoodscentscompany.com Overcoming the inherent strain and steric hindrance within this hexacyclic framework represents a major synthetic challenge. Breakthroughs in accessing the macrocyclic intermediates essential for this compound's synthesis have leveraged sophisticated reactions. These include transannular Michael reactions, which facilitate the formation of complex cyclic systems, and diastereoselective radical cyclizations, enabling the precise control of stereochemistry in challenging ring closures. researchgate.net Additionally, Nozaki-Hiyama-Kishi macrocyclization has been employed as a key step in constructing the macrocyclic precursor, setting the stage for subsequent transannular cyclizations to complete the polycyclic structure. thegoodscentscompany.comresearchgate.net
Overcoming Oxidative Instability of Furan Moieties
The furan moieties present in this compound and other furanocembranoids are known to be susceptible to oxidative decomposition, posing a considerable challenge during synthetic manipulations. nih.govresearchgate.net This instability can lead to undesired side reactions and lower yields. A significant breakthrough in addressing this issue involves the use of a one-pot furan oxidation/oxa-Michael cascade. researchgate.net This strategy allows for controlled oxidation of the furan ring, followed by an intramolecular cyclization, effectively transforming the sensitive furan into a more stable and structurally relevant moiety within the molecule. Research has also indicated that the presence of a C4 methyl group on the furan ring can increase its susceptibility to oxidative decomposition, underscoring the need for carefully choreographed oxidation conditions in the synthesis of such compounds. nih.gov
Comparative Synthetic Strategies to Related Furanocembranoids
The furanocembranoid family of diterpenes, to which this compound belongs, is characterized by complex, polycyclic architectures. Synthetic efforts across this family often share common challenges and employ diverse strategies to construct their intricate frameworks.
Table 1: Comparative Synthetic Strategies for Furanocembranoids
| Compound Name | Key Structural Features | Representative Synthetic Strategies | Relationship to this compound |
| This compound | Hexacyclic, strained verrillane skeleton, spirodiketal, two butanolides, 11 stereogenic centers. thegoodscentscompany.com | Transannular Michael reaction, diastereoselective radical cyclization, Nozaki-Hiyama-Kishi macrocyclization, one-pot furan oxidation/oxa-Michael cascade. thegoodscentscompany.comresearchgate.net | Target compound, complex polycyclic structure. |
| Bipinnatin (B14683477) J | Furan, butenolide, isopropylidene moiety, one of the simplest furanocembrenolides. wikipedia.orgescholarship.org | Asymmetric total synthesis involving elaboration of chiral lactone-substituted vinyl iodide, intermolecular Stille coupling, intramolecular Nozaki-Hiyama-Kishi allylation. researchgate.net | Speculated biosynthetic precursor to other cembrenolides. wikipedia.org |
| Intricarene (B1249381) | Polycyclic diterpene, derived from bipinnatin J. researchgate.netacs.org | Transannular oxidopyrylium-alkene [5+2] cycloaddition from bipinnatin J. researchgate.netacs.org | Illustrates a common biosynthetic and synthetic pathway from simpler furanocembranoids. researchgate.netacs.org |
| Rubifolide | Furan, butenolide, dehydroxylated analog of bipinnatin J. wikipedia.orgescholarship.org | Total synthesis reported. thegoodscentscompany.comescholarship.org | Biosynthetic precursor to bipinnatin J. wikipedia.org |
| Bielschowskysin (B1247535) | Highly oxygenated hexacyclic structure, unique cyclobutane (B1203170) scaffold. nih.govnih.gov | Often involves light-induced cyclobutane formation; nih.gov proposed biosynthesis from simpler furanocembranoids via furan oxidation and transannular cycloadditions. escholarship.org | Shares structural similarities and proposed biosynthetic pathways with this compound. escholarship.orgnih.gov |
| Sarcophine | Furanocembranoid. nih.gov | Semisynthetic derivatives explored. thegoodscentscompany.com | A furanocembranoid with reported biological activities. nih.gov |
| Sinularin | Furanocembranoid. nih.gov | Studied for anti-tumor effects. researchgate.netmdpi.com | Another furanocembranoid with reported biological activities. researchgate.net |
| Crassumolide C | Furanocembranoid. nih.gov | Part of the cembrane family. nih.gov | A related furanocembranoid. |
The synthesis of this compound, with its intricate verrillane skeleton, shares common strategic elements with other furanocembranoids, particularly in the construction of the macrocyclic cembrane core and the handling of the furan functionality. For instance, the macrocyclization strategies, such as Nozaki-Hiyama-Kishi cyclization, are recurrent themes across the synthesis of these complex natural products. thegoodscentscompany.comresearchgate.netresearchgate.net
However, the specific polycyclic frameworks and the high degree of oxygenation in this compound necessitate unique approaches. While compounds like Intricarene are accessed through transannular cycloadditions from simpler furanocembranoids like Bipinnatin J, researchgate.netacs.org this compound's synthesis involves a late-stage transannular diketalization of a macrocyclic enedione intermediate, leveraging a bio-inspired approach. thegoodscentscompany.com Similarly, the formation of the distinctive cyclobutane ring in Bielschowskysin often relies on light-induced [2+2] cycloadditions, nih.gov a strategy distinct from the complex cascade reactions envisioned for this compound's final ring closures.
The consistent challenge across the synthesis of furanocembranoids remains the precise control of stereochemistry and the management of reactive functionalities, especially the furan ring. Strategies to mitigate furan instability, such as controlled oxidation conditions, are critical and are adapted based on the specific structural demands of each target molecule. nih.govresearchgate.netnih.gov
Molecular and Cellular Mechanism Investigations of Verrillin Bioactivity
Target Identification and Validation Studies in vitro
Target identification is a fundamental step in chemical biology and drug discovery, aiming to pinpoint the specific proteins or other biomolecules with which a small molecule interacts to exert its biological effects frontiersin.orgnih.gov. Validation studies then confirm that these identified targets are indeed responsible for the observed bioactivity elifesciences.orgarxiv.org.
Biochemical assays are critical early-stage tools in drug discovery, designed to measure molecular interactions, such as enzyme activity or receptor binding, and to assess how drug candidates modulate these activities upol.czfortislife.com. These assays can determine if a compound acts as an enzyme activator, inhibitor, or modulator, or if it binds to and modulates a receptor upol.cznih.govnih.gov. For enzyme inhibition studies, assays can determine the type of inhibition (e.g., competitive, non-competitive) and quantify the inhibitor's binding affinity (Ki value) systatsoftware.comlibretexts.orgenzyme-modifier.chmdpi.combiorxiv.org. Receptor modulation assays assess whether compounds bind to, activate, or inhibit specific receptors, such as G-protein-coupled receptors (GPCRs) upol.cz.
Detailed Research Findings for Verrillin: Despite the general understanding of this compound's bioactivity, specific data from biochemical assays detailing its enzyme inhibition profiles or receptor modulation activities are not extensively documented in the publicly available scientific literature. Therefore, no specific enzymes inhibited or receptors modulated by this compound, nor associated quantitative data (e.g., IC50, Ki values), can be presented at this time.
Affinity proteomics and chemoproteomics are advanced techniques used for unbiased, proteome-wide identification of protein targets and assessment of drug-target engagement within complex biological systems bmglabtech.comstylelabs.cloudugr.esnih.govthermofisher.comnih.govnih.govbiognosys.comwhiterose.ac.uk. These methods leverage chemical probes or the small molecule itself to capture and identify interacting proteins, often using mass spectrometry for identification and quantification nih.govbmglabtech.comugr.esthermofisher.comnih.gov. They allow researchers to map drug-target interactions across the entire proteome, providing insights into both on-target and off-target effects bmglabtech.comstylelabs.cloudugr.esnih.gov. Techniques like cellular thermal shift assay (CETSA) or proteome integral solubility alteration (PISA) assay can also be used to assess target engagement in living cells nih.govstylelabs.cloudnih.gov.
Detailed Research Findings for this compound: Comprehensive affinity proteomics or chemoproteomics studies specifically identifying protein targets engaged by this compound have not been found in the surveyed scientific literature. Consequently, no data tables detailing this compound's protein target engagement or selectivity profiles can be provided.
This compound's Interactions with Specific Biomolecules in vitro
Beyond broad target identification, detailed in vitro studies are essential to characterize the precise nature of a compound's interactions with various biomolecules.
Binding studies with purified proteins are crucial for quantifying the affinity and specificity of a compound's interaction with its potential targets refeyn.compharmaron.comnih.gov. This includes investigations into binding with various protein classes, such as kinases, phosphatases, and chaperones. Protein kinases and phosphatases are key regulatory enzymes in cellular signaling pathways, and their modulation is a common therapeutic strategy nih.govlibretexts.orgmolecular-interactions.si. Chaperones are molecular machines that assist in protein folding and quality control, and their interactions with small molecules can reveal insights into protein stability and function frontiersin.orgresearchgate.netnih.govdokumen.pubyoutube.com. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass photometry are commonly employed to measure binding affinities (e.g., Kd values) and kinetics elifesciences.orgrefeyn.comnih.govmolecular-interactions.sinih.gov.
Detailed Research Findings for this compound: No specific binding data for this compound with individual proteins such as kinases, phosphatases, or chaperones have been identified in the available scientific literature. Therefore, no quantitative binding affinities or detailed interaction mechanisms can be presented.
Interactions between small molecules and nucleic acids (DNA and RNA) are fundamental to many biological processes, including gene expression, replication, and repair fortislife.comsystatsoftware.combmglabtech.comthermofisher.comresearchgate.netdokumen.pubebi.ac.ukrefeyn.comnih.gov. Compounds can interact with DNA or RNA through various mechanisms, such as intercalation, groove binding, or covalent modification, influencing their structure and function bmglabtech.comthermofisher.com. Assays like electrophoretic mobility shift assays (EMSA) or pull-down assays can determine the specificity of protein-nucleic acid interactions in vitro fortislife.com. Mass photometry can also be used to analyze the mass distribution of molecules and their complexes, providing insights into binding affinities and stoichiometry refeyn.com.
Detailed Research Findings for this compound: There is no specific information available in the searched scientific literature detailing this compound's direct interactions with DNA or RNA, nor any associated functional consequences or binding data.
Detailed Research Findings for this compound: While there is a general mention of this compound being "particularly labile to decompositions owing to various membrane" uni-regensburg.de, specific detailed research findings on this compound's interactions with membranes or quantitative data on its membrane permeability are not available in the examined scientific literature.
Modulation of Intracellular Signaling Pathways by this compound in vitro
Specific, detailed research findings on the direct modulation of intracellular signaling pathways by this compound in vitro are not widely reported in the current literature. Intracellular signaling pathways are crucial for relaying extracellular signals into the cell, leading to various cellular responses, including changes in gene expression and protein regulation wwnorton.comnih.gov. These pathways often involve a series of intracellular signaling molecules, such as protein kinases, that can amplify, distribute, and regulate signals wwnorton.com.
The regulation of gene expression and protein levels is a complex process involving numerous molecular mechanisms, including transcription, mRNA processing, and protein stability nih.govnews-medical.netkhanacademy.orgelifesciences.orgnih.gov. Despite the general understanding of how these processes are regulated, specific data regarding how this compound might influence downstream gene expression or protein regulation in vitro are not extensively documented nih.govnews-medical.netkhanacademy.orgelifesciences.orgnih.gov.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives in vitro
Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery, aiming to understand how modifications to a molecule's chemical structure influence its biological activity oncodesign-services.comgardp.org. For this compound, its highly congested and polycyclic carbon framework presents significant synthetic challenges, which in turn complicate systematic SAR investigations nih.govillinois.eduresearchgate.net.
While the synthesis of this compound's core structures and highly functionalized intermediates has been reported, comprehensive systematic structural modifications of this compound and their corresponding bioactivity profiling in vitro are not widely detailed in the available research researchgate.netresearchgate.netnih.gov. Some initial SAR studies on intermediates en route to this compound have revealed interesting differential and selective cytotoxicity, indicating potential for bioactivity researchgate.net. For example, the effect of the C4 methyl group on the furan (B31954) reactivity in furanothis compound, a highly functionalized core of this compound, has been discussed in synthetic studies nih.gov.
The elucidation of pharmacophore requirements, which define the essential steric and electronic features of a molecule responsible for its biological activity, is a critical aspect of SAR studies nih.gov. Due to the limited comprehensive bioactivity data for this compound on specific mechanistic effects, detailed pharmacophore requirements for its actions have not been extensively elucidated in the literature nih.gov.
The available scientific literature, as accessed through the conducted searches, does not provide detailed, specific research findings solely focused on the chemical compound this compound's direct impact on cell cycle modulation, induction of apoptosis or autophagy mechanisms, or effects on cellular differentiation and proliferation phenotypes. Similarly, comprehensive studies integrating omics technologies, such as proteomic profiling and metabolomic analysis, specifically for this compound-treated cells, were not found.
While general mechanisms of cellular processes like cell cycle regulation, apoptosis, autophagy, cell differentiation, and proliferation are well-documented in biological research researchgate.netfrontiersin.orgwikimedia.orgnih.govcreative-diagnostics.commdpi.commdpi.comnih.govnih.govmdpi.comirsn.fr, and methodologies for proteomic and metabolomic analyses are established plos.orgnih.govarvojournals.orgresearchgate.netmitoproteome.orgnih.govnih.gov, specific data linking these investigations directly to this compound's bioactivity in vitro remain elusive in the current search results. This compound is identified as a polycyclic diterpene, often studied in the context of its biosynthesis and isolation from marine organisms nottingham.ac.uk.
Further research would be necessary to elucidate the precise molecular and cellular mechanisms by which this compound might exert any biological effects, particularly concerning its influence on cellular processes and its impact on the proteome and metabolome of treated cells.
Ecological and Chemoecological Significance of Verrillin
Role of Verrillin in the Producing Organism's Defense Mechanisms
Sessile marine invertebrates, such as the gorgonian Eunicella verrucosa, are constantly exposed to pressures from predators and fouling organisms. wikipedia.orgmdpi.com In the absence of physical defenses, chemical defense mechanisms are crucial for survival. Diterpenes are a major class of compounds employed by these organisms for such purposes.
While specific studies on the anti-predation or anti-fouling properties of this compound are not extensively documented, the chemical class to which it belongs—diterpenes from gorgonians—is well-known for these activities. For instance, many eunicellin-based diterpenoids, which share a structural relationship with this compound, have been shown to exhibit cytotoxic activities. nih.govnih.govsemanticscholar.org This cytotoxicity can deter predation by making the organism unpalatable or toxic to potential consumers.
Furthermore, the surfaces of marine organisms are prime real estate for the settlement of larvae from fouling organisms like barnacles, algae, and bryozoans. The accumulation of these organisms, known as biofouling, can be detrimental to the host by impeding feeding, respiration, and increasing the risk of disease. Many marine diterpenes have demonstrated potent antifouling properties, inhibiting the settlement and growth of fouling organisms. For example, diterpenes isolated from the soft coral Sinularia flexibilis have shown marked antimicrobial activity, which is a key component of antifouling defense, as microbial biofilms often precede the settlement of larger fouling organisms. nih.gov Given its structural complexity, it is plausible that this compound contributes to the anti-fouling defense of its producing organism.
Table 1: Bioactivity of Diterpenes from Marine Cnidarians
| Compound Class | Producing Organism (Example) | Documented Bioactivity |
| Eunicellin-based diterpenoids | Cladiella krempfi | Cytotoxicity, Anti-inflammatory |
| Simplexins (Eunicellin-based) | Klyxum simplex | Cytotoxicity |
| Diterpenes and Steroids | Eunicella singularis | Apoptotic activity against cancer cells |
| Flexibilide and Sinulariolide | Sinularia flexibilis | Antimicrobial |
This table is generated based on available data for related compounds and is intended for comparative purposes.
Allelochemicals are compounds that influence the growth, survival, and reproduction of other organisms. In the marine environment, sessile organisms compete for space and resources. The release of chemical compounds can inhibit the growth of competitors, a phenomenon known as allelopathy. While direct allelopathic studies on this compound are lacking, other marine diterpenes have been implicated in such interactions. The antimicrobial properties of many diterpenes, as seen with flexibilide and sinulariolide from Sinularia flexibilis, suggest a potential role in mediating competitive interactions with microorganisms in the immediate vicinity. nih.gov By controlling the microbial community on and around its surface, the producing organism can prevent colonization by competitors and pathogens.
This compound in Inter-Species Chemical Communication
The role of marine natural products in chemical communication is an expanding area of research. While there is no direct evidence of this compound acting as a signaling molecule, the release of secondary metabolites into the water column can potentially be detected by other organisms. Such chemical cues can be involved in a variety of interactions, including predator avoidance, mate selection, and the coordination of spawning events. The intricate structure of this compound suggests a high degree of specificity, which is a hallmark of signaling molecules. However, further research is required to determine if this compound plays any role in inter-species chemical communication.
Environmental Distribution and Turnover of this compound in Marine Environments
The environmental distribution and turnover of this compound in marine ecosystems are currently unknown. The concentration of such compounds in the water column is likely to be very low and localized to the immediate vicinity of the producing organism. The stability of this compound in seawater and its susceptibility to microbial degradation would be key factors determining its persistence and range of influence. Understanding the environmental fate of this compound is crucial for a complete picture of its ecological significance.
Comparative Chemoecological Roles of Related Marine Diterpenes
The study of other marine diterpenes, particularly those from gorgonians of the genus Eunicella and related soft corals, provides the most insight into the probable ecological functions of this compound. Diterpenes from various Eunicella species have been shown to possess a range of biological activities, including cytotoxicity and antimicrobial effects. researchgate.netnih.gov These activities are consistent with a defensive role against predators and pathogens.
For example, diterpenes and steroids from Eunicella singularis have demonstrated significant apoptotic activity against breast cancer cell lines, highlighting their potent biological effects. researchgate.net While this is a pharmacological application, it underscores the potential of these compounds to have pronounced ecological impacts. Similarly, eunicellin-based diterpenoids from Cladiella and Klyxum species exhibit cytotoxicity, further supporting the hypothesis that such compounds serve a defensive function. nih.govsemanticscholar.org The antimicrobial activity of diterpenes from Sinularia flexibilis also points to a role in preventing microbial fouling and disease. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Verrillin Research
High-Resolution Mass Spectrometry (HRMS) in Verrillin Metabolomics
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of complex natural products like this compound, offering high mass accuracy and resolution crucial for determining elemental compositions and identifying metabolites. restek.comchromatographyonline.comnih.gov HRMS-based metabolomics allows for the comprehensive profiling of small molecules within biological samples, providing insights into metabolic pathways and the identification of potential biomarkers. nih.govnih.govresearchgate.net
Untargeted and Targeted Metabolomics Approaches for this compound Pathways
Metabolomics strategies are broadly categorized into untargeted and targeted approaches. nih.gov
Untargeted metabolomics involves a global and comprehensive analysis, aiming to measure all detectable metabolites in a sample, including unknown compounds. nih.gov This discovery-driven approach is particularly valuable for complex natural product extracts, such as those containing this compound, as it can reveal novel metabolites and unexpected metabolic shifts without prior bias. nih.govresearchgate.net For instance, untargeted LC-HRMS has been successfully applied to profile metabolites in various biological matrices, identifying thousands of endogenous compounds and recognizing biochemical pathways impacted by stressors. nih.govresearchgate.net While specific untargeted metabolomics studies on this compound itself were not found in the current literature, this approach would be critical for exploring its metabolic fate, biotransformations, or its role within the producing organism's metabolome.
Targeted metabolomics , in contrast, focuses on the measurement and absolute quantification of a predefined set of characterized metabolites. nih.gov This hypothesis-driven approach is often used for validating previously identified processes or for precise quantification of specific compounds within a pathway. nih.gov For a complex diterpene like this compound, targeted metabolomics could be employed to quantify this compound and its known derivatives or precursors in different biological contexts or extracts, providing valuable quantitative data.
Both untargeted and targeted HRMS-based metabolomics approaches are highly complementary, with untargeted analysis generating hypotheses and targeted analysis providing validation and precise quantification. nih.gov
Isotopic Labeling for Biosynthetic Pathway Tracing
Isotopic labeling is a powerful technique used to track the passage of an isotope through chemical reactions or metabolic pathways, providing crucial insights into biosynthetic routes. youtube.comresearchgate.net In the context of natural products like this compound, stable isotopes such as Carbon-13 (C) and Deuterium (H) are commonly used as tracers. youtube.comresearchgate.netuni-regensburg.de By incorporating isotopically labeled precursors into the producing organism and subsequently analyzing the labeling patterns in the isolated natural product, researchers can elucidate the sequence of enzymatic reactions and intermediates involved in its biosynthesis. youtube.comuni-regensburg.demdpi.com
For diterpenes, including the furanocembranoids to which this compound belongs, isotopic labeling experiments have historically been instrumental in unraveling complex cyclization cascades and the mechanisms of terpene cyclases. youtube.comuni-regensburg.deacs.org For example, studies on other diterpenes have utilized C-labeled precursors to trace their conversion into phytoalexins, demonstrating the existence of genuine biosynthetic pathways in plants. mdpi.com While specific isotopic labeling studies directly tracing this compound's complex biosynthetic pathway were not detailed in the immediate search results, the technique's utility for highly complex polycyclic natural products, especially diterpenes, is well-established. youtube.comresearchgate.netuni-regensburg.deacs.org The application of this methodology to this compound would be essential for a complete understanding of its biogenesis, given its intricate structure.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in natural products chemistry, indispensable for the elucidation of complex structures. sisweb.com this compound's structure has been elucidated using 1D and 2D NMR techniques, including H and C NMR. gcms-id.caresearchgate.net The original isolation and structure elucidation of this compound (compound 1) and its acetate (B1210297) derivative (compound 2) involved extensive NMR spectroscopic analysis, with H and C NMR spectra for this compound acetate and high-resolution mass spectral data for this compound being reported in supporting information. acs.orgresearchgate.net
Solid-State NMR for this compound in Complex Matrices
Solid-state NMR (SSNMR) spectroscopy is a valuable technique for characterizing the structural, dynamic, and compositional properties of materials in their native solid or semi-solid states, without requiring dissolution. hill-labs.co.nz This is particularly advantageous for natural products that may be insoluble, exist in complex biological matrices, or form amorphous solids for which single-crystal X-ray diffraction is not feasible. hill-labs.co.nz
SSNMR, often coupled with magic angle spinning (MAS), can provide atomic-level structural information, including details on crystalline lattices and amorphous regions. hill-labs.co.nz While SSNMR typically requires larger sample quantities (2-100 mg) compared to solution NMR, its non-destructive nature allows for further studies on the same sample. hill-labs.co.nz For this compound, if studies were to involve its presence within its natural coral matrix, or if it were isolated in an insoluble or amorphous form, solid-state NMR would offer unique insights into its molecular structure and interactions within such complex environments.
Cryo-Probe and Micro-Probe NMR for Sample-Limited Studies
The isolation of novel natural products like this compound often yields only very small quantities, posing a significant challenge for comprehensive NMR analysis. acs.org Advanced NMR probes, specifically cryo-probes and micro-probes, have revolutionized the analysis of sample-limited natural products by dramatically increasing sensitivity. acs.orgsisweb.com
Cryo-probes (Cryogenically Cooled Probes) enhance sensitivity by cooling the radiofrequency (RF) coils and preamplifier electronics to very low temperatures (e.g., liquid nitrogen or helium temperatures). This reduces thermal noise, leading to a significant increase in the signal-to-noise ratio (S/N), often by a factor of five or more compared to conventional room-temperature probes. This sensitivity gain allows for the acquisition of high-quality NMR data from microgram to sub-microgram quantities of material, enabling detailed structural elucidation even with limited samples. sisweb.com
Micro-probes (Small-Volume Probes) achieve increased mass sensitivity by significantly reducing the sample volume, often to a few microliters (e.g., 1 mm probes with 5 µL volume, or 1.7 mm probes with 30 µL volume). acs.org When combined with cryogenic cooling (MicroCryoProbes), these probes offer unparalleled mass sensitivity, making it possible to obtain comprehensive NMR data on nanomole quantities or less. acs.org
For this compound, which is isolated from marine organisms and likely available in limited amounts, the use of cryo-probe and micro-probe NMR techniques would be crucial for obtaining detailed 1D and 2D NMR spectra necessary for complete structural assignment and confirmation, including the determination of relative and absolute configurations. acs.orgsisweb.com
Chromatographic and Hyphenated Techniques for this compound Analysis
Chromatographic techniques are fundamental for the separation and purification of this compound from complex natural extracts, given its isolation from marine sources. researchgate.net High-Performance Liquid Chromatography (HPLC) is widely used for separating components in complex mixtures due to its speed, sensitivity, and high resolution.
Hyphenated techniques combine a separation technique (like chromatography) with a detection technique (like spectroscopy), allowing for simultaneous separation and identification of compounds in a single run. restek.com This integrated approach is particularly powerful for the analysis of complex natural product mixtures, such as those containing this compound. restek.com
Common hyphenated techniques relevant to this compound analysis include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This widely used technique couples the separation power of LC with the identification capabilities of MS. nih.govyoutube.comresearchgate.net LC-MS, especially with high-resolution mass spectrometry (LC-HRMS), is essential for comprehensive metabolite profiling, identifying as many possible metabolites with high sensitivity and reproducibility. nih.govresearchgate.net It has been employed for the analysis of diterpenes, including furanocembranoids, enabling the identification of compounds based on their mass-to-charge ratios and fragmentation patterns. restek.com LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation analysis. restek.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples LC with NMR spectroscopy, allowing for online structural elucidation of separated components. LC-NMR is particularly advantageous for natural products, as it provides maximum structural information, including the ability to differentiate between isomeric and isobaric compounds, which can be challenging with MS alone. The integration of cryo-probe and micro-probe technologies further enhances the sensitivity of LC-NMR, making it suitable for trace quantities of natural products.
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound is a relatively large and polar diterpene, making LC-based methods generally more suitable, GC-MS is a powerful technique for volatile and semi-volatile compounds. If this compound or its smaller, more volatile derivatives or biosynthetic precursors were to be analyzed, GC-MS would be employed for their separation and identification. GC-MS provides both retention time data and electron impact mass spectra, which can be matched against libraries for compound identification.
These chromatographic and hyphenated techniques are crucial at various stages of this compound research, from initial dereplication of crude extracts to the isolation and detailed structural characterization of this compound and its related metabolites.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of complex organic compounds, including natural products like this compound. Given this compound's relatively high molecular weight (392.4 g/mol ) and the presence of multiple hydroxyl and lactone functionalities, it is well-suited for separation by reverse-phase HPLC nih.gov. HPLC systems, particularly those coupled with advanced detection methods, are invaluable for analyzing this compound in crude extracts or purified forms.
Advanced detection techniques enhance the capabilities of HPLC for this compound research:
Diode Array Detection (DAD): DAD allows for the acquisition of full UV-Vis spectra across the chromatographic run, providing information on the purity of this compound peaks and aiding in its identification based on characteristic chromophores. This is similar to methods used for other natural products like resveratrol, where UV detection is employed nih.gov.
Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides highly sensitive and selective detection, offering molecular weight information and fragmentation patterns that are crucial for confirming this compound's identity and detecting related compounds or impurities. This combination is particularly useful for complex natural product mixtures.
Evaporative Light Scattering Detection (ELSD): For compounds lacking strong UV chromophores, or for quantitative analysis without derivatization, ELSD can be employed. While this compound contains chromophores, ELSD can provide a universal detection method.
Fluorescence Detection: If this compound or its derivatives exhibit native fluorescence, or can be derivatized to become fluorescent, fluorescence detection offers high sensitivity and selectivity. For instance, fluorescence detectors are used for compounds like dimethylcurcumin (B1665192) in complex matrices nih.gov.
An illustrative HPLC method for complex natural products might involve a C18 reverse-phase column with a gradient elution system, typically using mobile phases consisting of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.net. The flow rate and column temperature would be optimized to achieve optimal resolution and retention times for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the identification and quantification of volatile and semi-volatile organic compounds measurlabs.comfilab.fr. While this compound itself, being a large diterpene, may not be directly volatile enough for GC-MS without modification, this technique is highly relevant for analyzing its potential volatile metabolites or degradation products.
The GC-MS process involves:
Sample Vaporization and Separation: The sample is vaporized and introduced into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase in a heated column measurlabs.com.
Mass Spectrometric Detection: Separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for identification by comparison with spectral libraries measurlabs.com.
For non-volatile or semi-volatile compounds like this compound, chemical derivatization (e.g., silylation, acylation) can be employed to increase their volatility, making them amenable to GC-MS analysis nih.gov. This approach allows for the detection and characterization of breakdown products or structurally related volatile compounds that might be present in biological samples or reaction mixtures involving this compound. GC-MS is also widely applied for impurity screening and chemical characterization in various industries, including pharmaceuticals measurlabs.comfilab.fr.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound's structure is characterized by 11 stereogenic centers, making it a chiral compound with numerous possible stereoisomers digitellinc.com. The biological activity of chiral molecules often resides predominantly in one enantiomer, making efficient chiral separation critical for pharmaceutical and natural product research selvita.comchromatographyonline.com. Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful and environmentally friendly technique for the chiral separation of such complex compounds.
SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase, often mixed with organic modifiers (e.g., methanol, ethanol, isopropanol) and additives selvita.comfagg.be. The unique properties of scCO2, such as low viscosity and high diffusivity, enable faster separations, reduced solvent consumption, and quicker equilibration times compared to traditional HPLC selvita.comnih.gov.
Key aspects of SFC for this compound's chiral separation:
Chiral Stationary Phases (CSPs): SFC relies on specialized CSPs, often polysaccharide-based (e.g., Chiralpak IG, Chiralpak ID), which are designed to selectively interact with one enantiomer over another, leading to their separation nih.gov.
Advantages: SFC offers significant advantages including speed, efficiency, and environmental benefits due to the use of recyclable scCO2 selvita.comfagg.benih.gov. This makes it a "green chemistry" choice for large-scale preparative separations selvita.com.
Resolution and Efficiency: SFC has demonstrated excellent resolution and efficiency in separating various chiral drugs and natural products chromatographyonline.comnih.gov. For instance, in comparative studies, SFC has shown superior retention, separation, and resolution factors compared to HPLC for certain calcium channel antagonists nih.gov.
For a highly stereochemically complex molecule like this compound, SFC would be an indispensable tool for isolating and characterizing individual enantiomers or diastereomers, which is crucial for understanding structure-activity relationships and potential biological profiles.
Crystallographic Analysis of this compound and this compound-Biomolecule Complexes
Crystallographic analysis, particularly X-ray crystallography, provides atomic-level insights into the three-dimensional structure of molecules. For a complex natural product like this compound, it is essential for unambiguous structural confirmation, including the assignment of absolute and relative stereochemistry. Furthermore, understanding how this compound interacts with biological targets at a molecular level is crucial for drug discovery efforts.
Protein Co-Crystallography with this compound
Protein co-crystallography involves crystallizing a protein in the presence of a ligand (such as this compound) to obtain a crystal structure of the protein-ligand complex. This technique provides direct visualization of the binding site, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein, and any ligand-induced conformational changes in the protein mdpi.comnih.gov.
Given this compound's reported anticancer and antiplasmodial activities digitellinc.com, protein co-crystallography would be a critical methodology to:
Identify Target Proteins: Determine the specific protein targets through which this compound exerts its biological effects.
Elucidate Binding Mechanisms: Understand the molecular basis of this compound's interaction with its targets, including the precise orientation and conformation of this compound within the binding pocket.
Inform Structure-Based Drug Design (SBDD): The detailed structural information from co-crystal structures can guide the rational design of this compound analogs with improved potency, selectivity, and pharmacokinetic properties nih.govnih.gov.
Common approaches in protein co-crystallography include co-crystallization (where the protein and ligand are mixed before crystallization) and soaking (where the ligand is diffused into pre-formed protein crystals) mdpi.comnih.gov. While direct co-crystallization data for this compound with specific proteins was not found, the principle remains highly relevant for investigating its mechanism of action.
Computational and Theoretical Studies of Verrillin
Quantum Chemical Calculations for Verrillin's Reactivity and Electronic Properties
Frontier Molecular Orbital Analysis
No specific studies detailing the frontier molecular orbital (FMO) analysis of this compound were found in the public domain. Such an analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. This information is crucial for understanding the reactivity of this compound, including its potential as a nucleophile or electrophile, and for predicting its behavior in pericyclic reactions. Without dedicated computational studies, the electronic properties and reactivity of this compound from an FMO perspective remain speculative.
Reaction Pathway Energetics (e.g., in proposed biosynthetic steps)
While a biosynthetic pathway for this compound has been proposed, detailed computational studies on the energetics of these proposed steps are not available. researchgate.net Such studies would involve calculating the activation energies and reaction energies for each step, providing insights into the feasibility of the proposed pathway and identifying the rate-determining steps. The application of methods like Density Functional Theory (DFT) would be instrumental in elucidating the intricate mechanisms of the enzymatic reactions likely involved in the biosynthesis of this complex natural product.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for this compound Analogs
The development of Quantitative Structure-Activity Relationship (QSAR) models is a powerful strategy in drug discovery for predicting the biological activity of novel compounds based on their structural features. However, no QSAR studies specifically focused on this compound or its analogs have been published. To construct a reliable QSAR model, a dataset of this compound analogs with corresponding measured biological activities would be required. This would enable the identification of key molecular descriptors that correlate with activity, guiding the design of new, potentially more potent, analogs.
Virtual Screening for Novel this compound-like Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. There is no evidence in the scientific literature of virtual screening campaigns being conducted to discover novel scaffolds with structural similarity to this compound. Such an endeavor would first require the identification of a relevant biological target for this compound, followed by the use of its structure as a query to find new potential lead compounds.
Computational Insights into this compound Biosynthesis Pathways
A proposal for the biosynthesis of this compound exists, suggesting its formation from enedione intermediates. researchgate.net However, this proposal is not yet supported by detailed computational studies that would provide deeper insights into the reaction mechanisms and energetics of the biosynthetic pathway. Computational chemistry could be employed to investigate the stereochemical outcomes of key reactions and to evaluate the energetic viability of different proposed biosynthetic routes, ultimately providing a more complete understanding of how this unique natural product is assembled in nature.
Future Directions and Emerging Research Avenues in Verrillin Chemistry and Biology
Exploration of Novel Verrillin Analogs with Optimized Mechanistic Profiles
The intricate structure of this compound, a furanocembranoid diterpene, makes it an attractive target for synthetic chemists aiming to develop novel analogs with enhanced or optimized mechanistic profiles digitellinc.com. Research efforts are increasingly focused on modifying the core structure of this compound to fine-tune its biological activities. For instance, the synthesis of furanothis compound, a highly functionalized core of this compound, has been identified as a crucial branching point for accessing this compound and its related polycyclic cembranoids nih.govnih.gov. Investigations into the effect of specific structural elements, such as the C4 methyl group on furan (B31954) reactivity, highlight avenues for targeted structural modifications to influence the compound's properties nih.gov.
Design and Synthesis of Conformationally Restricted Analogs
The macrocyclic nature of furanobutenolide-derived cembranoids (FBCs), which include this compound, implies inherent conformational flexibility that can impact their biological activity acs.orgchemrxiv.org. A key research direction involves the design and synthesis of conformationally restricted analogs. By limiting the conformational freedom of the this compound scaffold, researchers aim to optimize its binding to biological targets and enhance its mechanistic specificity. Studies on related macrocycles have demonstrated the significance of 3D-conformational preferences in dictating stereochemical outcomes, such as facial α:β-discrimination during epoxidations chemrxiv.org. Advanced analytical techniques, including variable-temperature Nuclear Magnetic Resonance (VT-NMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, supported by Density Functional Theory (DFT) calculations, are instrumental in characterizing these equilibrating macrocyclic conformers chemrxiv.org. Applying these methodologies to this compound will enable the rational design of analogs with predefined conformational biases, potentially leading to improved potency and selectivity.
Targeted Synthesis of Hybrid Molecules with this compound Substructures
Another promising avenue involves the targeted synthesis of hybrid molecules that incorporate key this compound substructures. This strategy aims to combine the unique structural features and potential bioactivity of this compound with other pharmacophores to create novel compounds with synergistic effects or improved profiles rsc.orgmdpi.comnih.govmdpi.com. The "verrillane" scaffold, with its spirodiketal and butanolide moieties, offers distinct structural elements that can be integrated into new chemical entities digitellinc.com. The successful synthesis of furanothis compound as a core intermediate provides a foundation for developing such hybrid molecules, allowing researchers to explore the chemical space around this compound's active components nih.gov. This approach could lead to the discovery of compounds with novel mechanisms of action or broader therapeutic applicability.
Integration of Advanced -Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of this compound's biological impact and mechanism of action, the integration of advanced "-omics" technologies is becoming increasingly vital. These high-throughput methods offer a systems-level view of biological processes, providing insights into how this compound interacts with genetic material, proteins, and metabolites within a biological system humanspecificresearch.orgnih.govuninet.edufrontiersin.org.
Multi-Omics Data Integration (Genomics, Proteomics, Metabolomics)
Multi-omics data integration involves combining datasets generated from various omics disciplines, such as genomics (study of DNA), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites) nih.govmixomics.orgmdpi.comnih.govbdbiosciences.com. This holistic approach allows researchers to unravel the complex interplay between different molecular layers and their collective contribution to biological functions and disease mechanisms nih.govnih.gov. By integrating multi-omics data, it is possible to identify potential biomarkers, elucidate the molecular pathways affected by this compound, and gain a deeper understanding of its therapeutic effects humanspecificresearch.orgnih.gov. Various computational tools and platforms are available to facilitate the analysis, visualization, and interpretation of these complex datasets mixomics.orgnih.govsib.swiss.
Single-Cell Omics Approaches to this compound's Cellular Impact
Traditional omics analyses often provide an average molecular profile from a population of cells, potentially masking important cellular heterogeneity. Single-cell omics technologies address this limitation by enabling the analysis of individual cells, offering unprecedented resolution into cellular diversity and molecular mechanisms humanspecificresearch.orgfrontiersin.orgmdpi.comrootsanalysis.com. Applying single-cell RNA sequencing (scRNA-seq), single-cell ATAC-seq, and single-cell proteomics can reveal cell-type-specific responses to this compound, identify rare cell populations that are particularly sensitive or resistant, and delineate the precise molecular changes occurring within individual cells upon exposure humanspecificresearch.orgbdbiosciences.comfrontiersin.org. The integration of multiple omics modalities at the single-cell level, known as single-cell multi-omics, further enhances this understanding by providing a comprehensive view of cellular processes and interactions within complex biological environments, such as tumor microenvironments bdbiosciences.comnih.gov.
Development of Advanced Synthetic Methodologies for this compound and Its Derivatives
The total synthesis of this compound remains a significant challenge in organic chemistry due to its highly complex hexacyclic structure and numerous stereogenic centers digitellinc.com. Despite decades of research into furanocembranoid diterpenes, a successful and efficient total synthesis strategy for this compound has yet to be fully disclosed digitellinc.com. Therefore, the development of advanced synthetic methodologies is a critical future direction to enable more accessible production and further exploration of this compound and its derivatives.
Current synthetic efforts have focused on constructing key intermediates and core structures. Strategies employed include transannular Michael reactions, diastereoselective radical cyclization, Nozaki-Hiyama-Kishi cyclization, and furan oxidation/oxa-Michael cascades researchgate.netresearchgate.net. The stereoselective synthesis of furanothis compound, a highly functionalized core of this compound, has been achieved, demonstrating the feasibility of building complex fragments nih.gov. Researchers are also exploring bio-inspired approaches, such as late-stage transannular diketalization of macrocyclic enedione intermediates, as a potential endgame for the total synthesis digitellinc.com. Beyond specific reaction sequences, the broader field of organic synthesis is advancing with the integration of automation, which could significantly accelerate the preparation of complex natural products like this compound by streamlining repetitive steps and optimizing reaction conditions youtube.com. Furthermore, the unexploited synthetic potential of β-lactones as chiral intermediates is being investigated, as they can serve as valuable building blocks for marine cembranoids, including this compound orgsyn.orgorgsyn.org. Continued innovation in synthetic chemistry will be paramount to overcome the remaining hurdles in this compound synthesis and facilitate the development of its therapeutic applications.
Application of Synthetic Biology and Metabolic Engineering for this compound Production
Engineering of Microorganisms for Sustainable this compound Production
This compound, a complex polycyclic diterpene, is a natural product primarily isolated from marine organisms, specifically gorgonian corals such as Antillogorgia bipinnata nih.govnih.gov. While its intricate chemical structure and potential biological activities make it a compound of interest, sourcing it directly from natural marine environments presents challenges related to sustainability, scalability, and environmental impact. This necessitates exploring alternative, more sustainable production methods, with the engineering of microorganisms emerging as a promising avenue.
The sustainable production of complex natural products through microbial cell factories has gained significant traction in biotechnology. This approach leverages the metabolic versatility and rapid growth rates of microorganisms, coupled with advances in synthetic biology and metabolic engineering, to create efficient biosynthesis platforms dntb.gov.ua. While direct research on the microbial production of this compound is not extensively documented in current literature, the principles and methodologies successfully applied to other complex natural products, such as bikaverin (B1667059) or vanillin, offer a robust framework for future endeavors.
Principles of Microbial Engineering for Natural Product Synthesis
Microbial engineering for natural product synthesis typically involves several key strategies:
Biosynthetic Pathway Elucidation and Reconstruction : The first critical step is to fully understand and map the native biosynthetic pathway of the target compound. This involves identifying the genes encoding the enzymes responsible for each step of the synthesis. For complex molecules like this compound, this may involve identifying polyketide synthases (PKSs) or terpene synthases, along with various modifying enzymes such as oxygenases and methyltransferases. Once identified, these genes can be heterologously expressed in a suitable microbial host.
Host Strain Selection and Optimization : Choosing the right microbial host is crucial. Commonly used hosts include bacteria like Escherichia coli, yeasts such as Saccharomyces cerevisiae, and filamentous fungi dntb.gov.ua. These organisms are favored due to their well-characterized genetics, ease of genetic manipulation, and robust fermentation capabilities. The selected host can then be optimized through adaptive laboratory evolution or further genetic modifications to enhance precursor availability, improve enzyme activity, or reduce product toxicity dntb.gov.ua.
Metabolic Engineering Strategies : This involves rational design and manipulation of metabolic pathways within the host organism to maximize product yield. Key strategies include:
Blocking Competing Pathways : Diverting metabolic flux away from undesirable by-products and towards the target compound by deactivating or downregulating competing pathways.
Precursor Supply Enhancement : Engineering the host's central metabolism to increase the availability of primary metabolites that serve as precursors for the natural product biosynthesis dntb.gov.ua.
Enzyme Fusion and Compartmentalization : Physically linking enzymes or localizing them within specific cellular compartments can improve metabolic channeling and pathway efficiency, as demonstrated in the enhanced production of bikaverin through enzyme fusion.
Synthetic Biology Approaches : Beyond traditional metabolic engineering, synthetic biology enables the de novo design and construction of artificial biosynthetic pathways. This involves assembling modular genetic parts and pathways from different organisms into a new host, allowing for the creation of "cell factories" capable of synthesizing non-native compounds. High-throughput screening methods are also essential for identifying high-producing strains from engineered libraries.
Future Directions: Engineering Microorganisms for Sustainable this compound Production
Applying these established principles to this compound would involve a multi-faceted research approach:
Discovery and Characterization of this compound Biosynthesis : The first step would be to identify the natural biosynthetic machinery responsible for this compound production in its native marine sources. This would likely involve genomic and transcriptomic analyses of Antillogorgia bipinnata or associated symbionts to pinpoint putative gene clusters encoding this compound's biosynthetic enzymes. Given this compound's complex polycyclic structure, the pathway is expected to involve multiple enzymatic steps, potentially including terpene cyclases, cytochrome P450 monooxygenases, and other tailoring enzymes.
Reconstruction in Model Microorganisms : Once the biosynthetic genes are identified, they can be introduced into well-characterized microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. Initial efforts would focus on achieving successful expression and functional activity of individual enzymes and then reconstructing the entire pathway step-by-step.
Pathway Optimization and Yield Improvement : Subsequent research would focus on optimizing the reconstructed pathway within the microbial host. This would involve:
Codon optimization : Adjusting gene sequences for efficient expression in the chosen host.
Promoter engineering : Utilizing strong and inducible promoters to control gene expression levels.
Precursor engineering : Enhancing the supply of universal precursors (e.g., isopentenyl pyrophosphate and dimethylallyl pyrophosphate for terpenoids) by modifying upstream metabolic pathways.
Elimination of bottlenecks : Identifying and overcoming limiting steps in the heterologous pathway, potentially through enzyme overexpression or directed evolution.
Tolerance engineering : Improving the host's tolerance to this compound itself, as high concentrations of natural products can sometimes be toxic to the producing organism.
Process Development and Scalability : Once a high-producing microbial strain is developed, research would shift towards optimizing fermentation conditions (e.g., media composition, temperature, pH, aeration) to achieve high titers in bioreactors. This would pave the way for large-scale, cost-effective, and sustainable production of this compound, reducing reliance on harvesting from marine ecosystems.
The successful engineering of microorganisms for this compound production would represent a significant advancement, offering a sustainable and scalable alternative to natural extraction. This approach aligns with the broader goals of green chemistry and biotechnology, providing a consistent supply of this valuable compound for further research and potential applications.
Conclusion and Outlook on Verrillin Research
Synthesis of Key Findings in Verrillin Chemical and Biological Research
Chemically, this compound is characterized by a novel scaffold termed verrillane, featuring a spirodiketal, two butanolide moieties, and 11 stereogenic centers within its strained, polycyclic architecture. plantaedb.com This complex structural density makes this compound a challenging target for synthetic chemists. plantaedb.comnih.gov Despite decades of synthetic efforts towards furanocembranoid diterpenes, including this compound, a successful total synthesis strategy for this compound itself has not yet been fully disclosed. plantaedb.com However, significant progress has been made in the stereoselective synthesis of highly functionalized core structures, such as furanothis compound, which serves as a branching node toward the synthesis of this compound and related polycyclic cembranoids. nih.govnih.govresearchgate.netmetabolomicsworkbench.orgnih.gov
From a biological perspective, preliminary studies have indicated that this compound exhibits potent anticancer and antiplasmodial activities. plantaedb.com While these initial findings are promising, some reports suggest that the full spectrum of this compound's bioactivities has not yet been thoroughly studied, largely due to limitations in material availability. nih.govscribd.com This contrasts with related furanocembranoids isolated from gorgonian corals, such as bielschowskysin (B1247535) and ineleganolide, which have demonstrated significant anti-malarial, cytotoxic, and anti-inflammatory properties. nih.govmetabolomicsworkbench.orgnih.gov
Remaining Grand Challenges and Open Questions in this compound Science
The primary grand challenge in this compound science remains its total synthesis. The compound's exceptionally complicated and strained core, adorned with numerous stereogenic centers, presents a formidable hurdle for synthetic organic chemists. plantaedb.comnih.gov Overcoming this challenge requires the development of innovative and efficient synthetic strategies, potentially leveraging bio-inspired cyclizations or novel macrocyclization techniques. plantaedb.com
Another significant open question pertains to a comprehensive understanding of this compound's biological activities. The limited availability of the natural product has hindered extensive biological profiling. nih.govscribd.com Future research needs to fully characterize its anticancer and antiplasmodial potential, elucidate its mechanism of action, and explore other potential therapeutic applications. This includes detailed in vitro and in vivo studies once sufficient quantities become accessible.
Furthermore, a complete understanding of the biosynthetic pathway of this compound from its presumed 14-membered cembrane (B156948) skeleton precursors is an area ripe for further investigation. nih.govmetabolomicsworkbench.orgcase.edu Elucidating these biosynthetic interrelationships could provide valuable insights for future biomimetic syntheses and potentially enable biotechnological production.
Broader Implications of this compound Research for Natural Product Discovery and Drug Lead Generation
This compound, as a complex marine-derived natural product, exemplifies the vast and largely untapped chemical diversity present in marine organisms, particularly gorgonian corals. plantaedb.comnih.govmetabolomicsworkbench.orgnih.gov Research into compounds like this compound contributes significantly to the broader field of natural product discovery, which continues to be a crucial source of novel secondary metabolites with potential therapeutic value. rsc.orgscripps.edu The intricate structures and potent bioactivities often found in natural products provide unique scaffolds that are challenging to design synthetically. scripps.edu
For drug lead generation, the preliminary anticancer and antiplasmodial activities of this compound, coupled with the established potent bioactivities of related furanocembranoids, suggest that the verrillane scaffold could serve as a valuable starting point for the development of new therapeutic agents. plantaedb.comnih.govmetabolomicsworkbench.orgnih.gov The challenges associated with its synthesis highlight the critical need for advancements in synthetic methodologies to make such complex natural products more accessible for comprehensive pharmacological evaluation, structure-activity relationship (SAR) studies, and subsequent lead optimization. metabolomicsworkbench.org Successful synthetic routes would enable the production of this compound and its analogs, allowing for the systematic exploration of their therapeutic potential.
Interdisciplinary Nature of Future this compound Investigations
Future investigations into this compound will inherently be interdisciplinary, requiring seamless collaboration across various scientific domains. Key areas of collaboration will include:
Synthetic Organic Chemistry and Chemical Biology: The formidable synthetic challenges of this compound necessitate close collaboration between synthetic organic chemists, who can devise strategies for its total synthesis and the creation of structural analogs, and chemical biologists or pharmacologists, who can then rigorously evaluate the biological activities and mechanisms of action of these compounds.
Computational Chemistry and Bioinformatics: Advanced computational approaches, including molecular modeling, in silico screening, and bioinformatics, can play a crucial role. These tools can assist in predicting optimal synthetic routes, understanding structure-activity relationships, identifying potential biological targets, and analyzing complex biological data. rsc.org
Marine Biology and Ecology: Continued exploration and ecological studies of the marine organisms that produce this compound, such as Pseudopterogorgia bipinnata, are essential. This could lead to the discovery of new this compound analogs, provide insights into their natural roles, and potentially inform sustainable methods for their production or cultivation.
This integrated approach, combining expertise from diverse fields, will be vital to unlock the full potential of this compound, address its remaining scientific challenges, and contribute to the broader landscape of natural product-inspired drug discovery.
Q & A
Q. What are the key synthetic strategies for constructing Verrillin’s core structure?
The synthesis of this compound’s polycyclic core relies on stereoselective methods, including the Eschenmoser-Claisen rearrangement and Nozaki-Hiyama-Kishi (NHK) macrocyclization . A critical step involves pre-installing the C7-C11 cyclopentene ring before macrocyclic lactonization to avoid oxidative instability caused by the C4 methyl group. Microwave-assisted deprotection (e.g., MOM groups) and acid-mediated cyclization are employed to improve yields (e.g., 72% for alcohols 32a/32b) .
Q. How is stereochemical control achieved during this compound’s synthesis?
Stereochemistry is controlled via substrate pre-organization and reaction conditions. For example, the NHK macrocyclization of intermediates 25a/25b under optimized conditions (DMF as solvent) ensures proper stereochemical outcomes. X-ray crystallography of intermediates 25b and 33b confirmed stereochemical assignments, validating the synthetic route .
Q. What spectroscopic methods are used to confirm this compound’s structural identity?
Key techniques include NMR (for stereochemical analysis), X-ray crystallography (to resolve complex polycyclic frameworks), and HRMS (for molecular weight validation). Crystallographic data for intermediates (e.g., CCDC 929062 and 929063) are deposited in the Cambridge Structural Database .
Q. What is the biosynthetic origin of this compound?
this compound is hypothesized to derive from Bipinnatin J via a three-step pathway: (1) oxidation at C13 to form a ketone, (2) hydration at C7/C8 to introduce hydroxyl groups, and (3) nucleophilic addition to form the final structure. This route mirrors oxidative rearrangements observed in related cembranoids .
Advanced Research Questions
Q. What experimental challenges arise in optimizing yields during this compound’s synthesis?
Key challenges include low yields in deoxygenation steps (e.g., 40% for compounds 30a/30b using Et₃SiH/TFA) and instability of intermediates prone to carbocation rearrangements. Microwave-assisted reactions (e.g., MOM deprotection at 80°C) improved yields to 72%, while avoiding prolonged exposure to acidic conditions minimized side reactions .
Q. How do structural modifications (e.g., C4 methyl group) influence this compound’s reactivity?
The C4 methyl group increases susceptibility to oxidative decomposition, necessitating careful handling during synthesis. Comparative studies using non-methylated furans (e.g., in intermediates 21a/21b) showed stable coupling yields (~65%), highlighting the methyl group’s role in destabilizing intermediates under oxidative conditions .
Q. How can researchers address contradictions in data from divergent synthetic routes?
Contradictions (e.g., variable yields in Pd(0)-mediated couplings) should be analyzed through systematic reaction monitoring (e.g., TLC, in situ NMR) and computational modeling of transition states. For example, carbocation rearrangements in intermediates 22a/22b were mitigated by optimizing reaction kinetics and solvent polarity .
Q. What is the bioactivity profile of this compound compared to structurally related cembranoids?
While this compound’s bioactivity remains underexplored, analogs like Bipinnatin J derivatives exhibit potent antimalarial (IC₅₀ ~10 µg/mL) and anticancer activity (e.g., GI₅₀ ~0.01 µM against EKVX cells). This compound’s lack of a C13 hydroxyl group may reduce cytotoxicity, warranting comparative studies using in vitro assays (e.g., P-388 cell lines) to validate structure-activity relationships .
Methodological Recommendations
- Yield Optimization : Use microwave-assisted conditions for deprotection steps and avoid prolonged acidic exposure to minimize decomposition .
- Data Validation : Cross-validate stereochemical assignments via X-ray crystallography and comparative NMR analysis .
- Bioactivity Screening : Prioritize assays targeting Plasmodium falciparum and cancer cell lines to align with related compounds’ activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
